2,4-dichloro-N-methylbenzenesulfonamide
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Overview
Description
2,4-Dichloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S. It is a derivative of benzenesulfonamide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the sulfonamide group . This compound is known for its various applications in scientific research and industry.
Preparation Methods
The synthesis of 2,4-dichloro-N-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as pyridine, at elevated temperatures to facilitate the formation of the sulfonamide bond . The reaction can be represented as follows:
2,4-Dichlorobenzenesulfonyl chloride+Methylamine→this compound+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,4-Dichloro-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace chlorine atoms with methoxy groups.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form amines, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include sodium methoxide, hydrogen peroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
2,4-Dichloro-N-methylbenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
2,4-Dichloro-N-methylbenzenesulfonamide can be compared with other similar compounds, such as:
2,4-Dichlorobenzenesulfonamide: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and biological activity.
N-Methylbenzenesulfonamide: Lacks the chlorine substituents on the benzene ring, which can influence its chemical properties and applications.
2,4-Dichloro-5-methylbenzenesulfonamide: Contains an additional methyl group on the benzene ring, which can alter its chemical behavior and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2,4-dichloro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJNIZSIHRFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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